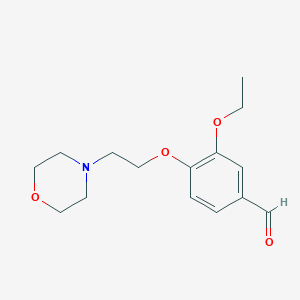

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

Description

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is a benzaldehyde derivative featuring an ethoxy group at the 3-position and a morpholine-substituted ethoxy group at the 4-position of the aromatic ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and conductive polymers . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol (calculated based on analogs in ).

Properties

IUPAC Name |

3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIGUWFSCPOXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

Starting Material : 3,4-Dihydroxybenzaldehyde (CHO).

Reaction :

Conditions :

-

Solvent : Dimethylformamide (DMF)

-

Base : Potassium carbonate (KCO)

-

Temperature : 80–90°C, 12–18 hours

Ethyl bromide selectively alkylates the 3-hydroxyl group due to milder conditions, leaving the 4-hydroxyl group intact for subsequent reactions.

Introduction of the Morpholinoethoxy Group

Electrophile : 2-Chloroethylmorpholine (CHClNO).

Reaction :

Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Base : Sodium hydride (NaH)

-

Temperature : 0°C to room temperature, 6–8 hours

The use of NaH ensures deprotonation of the phenolic hydroxyl group, facilitating nucleophilic substitution.

Alternative Route: Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder pathway.

Reagents :

-

Alcohol : 2-Morpholinoethanol (CHNO)

-

Conditions : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh)

Reaction :

Conditions :

This method avoids harsh bases but requires stoichiometric amounts of DEAD and PPh, increasing costs.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

Competing alkylation at both hydroxyl groups in 3,4-dihydroxybenzaldehyde necessitates careful control of reaction stoichiometry. Excess ethyl bromide or prolonged heating leads to diethylated byproducts, reducing yields.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves unreacted intermediates.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Etherification | KCO, DMF, 80°C | 50–60% | Cost-effective, scalable | Base-sensitive substrates |

| Mitsunobu Reaction | DEAD, PPh, THF | 70–80% | Mild conditions, high regioselectivity | Expensive reagents |

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and morpholin-4-ylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzoic acid.

Reduction: 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzyl alcohol.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and protein modifications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alkoxy Group Variations

- 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (CAS 6131-05-1) Structure: Methoxy at 3-position, morpholine-ethoxy at 4-position. Molecular Weight: 265.30 g/mol . However, the shorter alkyl chain may lower lipophilicity, affecting membrane permeability in biological applications .

3-Ethoxy-4-(pentyloxy)benzaldehyde (CAS 79714-25-3)

- Structure : Ethoxy at 3-position, pentyloxy at 4-position.

- Molecular Weight : 236.31 g/mol .

- Impact : The pentyloxy group increases hydrophobicity, enhancing lipid solubility but reducing water solubility. The absence of a morpholine ring simplifies the structure, limiting hydrogen-bonding capabilities .

Heterocyclic Modifications

- 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 713503-37-8) Structure: Ethoxy at 3-position, pyrrolidinone-ethoxy at 4-position. Molecular Weight: 277.32 g/mol . This contrasts with the morpholine’s tertiary amine, which offers basicity and hydrogen-bond acceptor sites .

Physicochemical and Spectral Properties

Boiling Points and Solubility

- 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde : Estimated boiling point >300°C (based on analogs ).

- 3-Methoxy analog (CAS 6131-05-1) : Lower boiling point due to reduced alkyl chain length.

- 3-Ethoxy-4-(pentyloxy)benzaldehyde : Higher lipophilicity (logP ~3.5) compared to the morpholine-containing compound (logP ~1.8), as predicted by substituent contributions .

Spectroscopic Characteristics

- IR Spectroscopy : The morpholine moiety in the target compound shows characteristic N-H stretching (3300 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹), similar to codeine derivatives with ether linkages .

- X-ray Diffraction: Morpholine-containing analogs exhibit planar aromatic rings with dihedral angles <10° between the aldehyde and substituents, as seen in bis-aldehyde monomers like 3-Ethoxy-4-(4′-formyl-phenoxy)benzaldehyde .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | - | C₁₅H₂₁NO₄ | 279.33 | Ethoxy, morpholine-ethoxy |

| 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde | 6131-05-1 | C₁₄H₁₉NO₄ | 265.30 | Methoxy, morpholine-ethoxy |

| 3-Ethoxy-4-(pentyloxy)benzaldehyde | 79714-25-3 | C₁₄H₂₀O₃ | 236.31 | Ethoxy, pentyloxy |

| 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | 713503-37-8 | C₁₅H₁₉NO₄ | 277.32 | Ethoxy, pyrrolidinone-ethoxy |

Table 2: Polymer Conductivity of Bis-aldehyde Analogs

| Monomer Structure | Polymer Conductivity (S·cm⁻¹) | Reference |

|---|---|---|

| 3-Ethoxy-4-(4′-formyl-phenoxy)benzaldehyde | 6.4×10⁻⁵ | |

| 3-Methoxy-4-(4′-formyl-phenoxy)benzaldehyde | 4.0×10⁻⁵ |

Biological Activity

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C₁₅H₂₁NO₄ and a CAS number of 350998-38-8. Its structure features a benzaldehyde moiety substituted with an ethoxy group and a morpholine-derived ethoxy side chain, which suggests potential interactions with biological systems. This compound has garnered interest in medicinal chemistry due to its promising biological activity and potential therapeutic applications.

Chemical Structure and Properties

The unique combination of functional groups in this compound enhances its solubility and may improve its biological activity compared to simpler analogs. The presence of the morpholine ring is particularly notable as it may facilitate interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 277.34 g/mol |

| CAS Number | 350998-38-8 |

| Solubility | Soluble in organic solvents |

Preliminary Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, which may be relevant for therapeutic applications. Research has suggested that it interacts with specific molecular targets, highlighting its potential roles in various pharmacological contexts.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, compounds with similar structures have been shown to influence various biochemical pathways, including:

- Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit key enzymes involved in cancer progression.

- Cell Signaling Modulation : The morpholine ring may interact with receptors or proteins involved in cell signaling pathways, which could lead to altered cellular responses.

Case Studies and Research Findings

While comprehensive case studies specifically focused on this compound are scarce, related research provides insights into its potential applications:

- Study on Antimicrobial Activity : A study evaluating structurally similar compounds found that certain morpholine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the morpholine structure could enhance efficacy against resistant strains .

- Cytotoxicity Assessment : Another investigation into similar benzaldehyde derivatives revealed varying degrees of cytotoxicity against different cancer cell lines, suggesting that the introduction of specific substituents can significantly impact biological activity .

Future Research Directions

Given the preliminary findings on the biological activity of this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets will be crucial for developing it as a therapeutic agent.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound will provide essential data for its potential use in clinical settings.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in its chemical structure affect biological activity could lead to the design of more potent derivatives.

Q & A

Q. What are the standard synthetic protocols for 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: Dissolve substituted triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst.

- Step 2: React with substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under reflux (4–6 hours) followed by solvent evaporation and filtration .

- Optimization: Adjust reflux time, solvent polarity (e.g., ethanol vs. DMF), and molar ratios to enhance yield. Characterization via NMR (e.g., , ) and FTIR ensures structural confirmation .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR (400–500 MHz) identifies proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- FTIR Spectroscopy: Confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm, ether C-O ~1250 cm) .

- X-ray Crystallography: Resolves crystal packing and substituent orientation, critical for understanding reactivity .

Advanced Research Questions

Q. How do substituents (ethoxy vs. morpholinylethoxy) influence the compound’s reactivity in multicomponent reactions?

Methodological Answer:

- Experimental Design: Compare reactivity with analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde vs. 4-isobutoxy derivatives).

- Key Observations:

- Contradiction Analysis: Conflicting reports on reaction rates (e.g., in aldol condensations) may arise from solvent polarity effects, requiring controlled dielectric constant studies .

Q. What strategies resolve contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) in cell-based assays?

Methodological Answer:

- Dose-Response Validation: Test across multiple concentrations (e.g., 1–100 µM) to distinguish specific activity from cytotoxicity.

- Mechanistic Profiling: Use enzyme inhibition assays (e.g., COX-2, CYP450) to identify off-target interactions. For example, morpholine derivatives may chelate metal ions, altering assay outcomes .

- Control Experiments: Include structurally similar aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to isolate substituent-specific effects .

Q. How is computational modeling integrated to predict regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites. For instance, the aldehyde group’s LUMO energy correlates with nucleophilic attack susceptibility .

- MD Simulations: Simulate solvent interactions (e.g., ethanol vs. acetonitrile) to model reaction pathways. Experimental validation via -NMR kinetic studies confirms computational predictions .

Methodological Best Practices

Q. What safety protocols are critical for handling aldehydes with morpholine substituents?

Methodological Answer:

Q. How are impurities (e.g., oxidized byproducts) identified and quantified during synthesis?

Methodological Answer:

- HPLC-MS Analysis: Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS to detect impurities like 3-ethoxy-4-(2-morpholin-4-ylethoxy)benzoic acid (oxidation byproduct) .

- Purification: Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.